Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
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Overview
Description
Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a dichlorophenyl sulfanyl group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Introduction of the Dichlorophenyl Sulfanyl Group: This step involves the reaction of the pyridine core with 2,6-dichlorophenyl sulfenyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding thiol derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, such as cancer and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Methyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
Methyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
Uniqueness: Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate is unique due to the position of the dichlorophenyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound's properties and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-(2,6-dichlorophenyl)sulfanylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S/c1-18-13(17)11-7-8(5-6-16-11)19-12-9(14)3-2-4-10(12)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNPJXWUIINSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)SC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325292 |
Source
|
Record name | methyl 4-(2,6-dichlorophenyl)sulfanylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338748-11-1 |
Source
|
Record name | methyl 4-(2,6-dichlorophenyl)sulfanylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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